molecular formula C19H20N2S2 B14484183 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline CAS No. 64316-74-1

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline

Cat. No.: B14484183
CAS No.: 64316-74-1
M. Wt: 340.5 g/mol
InChI Key: LRYASOLWHDCKBQ-UHFFFAOYSA-N
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Description

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline typically involves the reaction of 2-mercaptobenzothiazole with N-cyclohexylaniline under specific conditions. One common method involves the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like hydroxybenzotriazole (HOBT) in a solvent such as dimethylformamide (DMF) . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-N-cyclohexylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S2/c1-3-9-15(10-4-1)21(16-11-5-2-6-12-16)23-19-20-17-13-7-8-14-18(17)22-19/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYASOLWHDCKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=C2)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10613509
Record name N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64316-74-1
Record name N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10613509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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